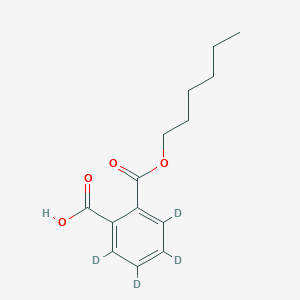
Monohexyl phthalate-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monohexyl phthalate-d4, also known as 1,2-Benzenedicarboxylic Acid Monohexyl Ester-d4, is a stable isotope-labeled compound. It is a phthalate ester where four hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in analytical chemistry as a reference standard for the quantification and analysis of phthalates in various matrices .
准备方法
Synthetic Routes and Reaction Conditions
Monohexyl phthalate-d4 is synthesized through the esterification of phthalic anhydride with hexanol-d4. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as column chromatography may be employed to achieve the desired product quality .
化学反应分析
Types of Reactions
Monohexyl phthalate-d4 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and hexanol-d4.
Oxidation: Oxidizing agents can convert this compound into phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different phthalate esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as alcohols or amines under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and hexanol-d4.
Oxidation: Phthalic acid derivatives.
Substitution: Various phthalate esters depending on the nucleophile used.
科学研究应用
Monohexyl phthalate-d4 is widely used in scientific research, particularly in the fields of analytical chemistry, environmental science, and toxicology. Its applications include:
Analytical Chemistry: Used as an internal standard for the quantification of phthalates in food, beverages, and environmental samples.
Environmental Science: Employed in studies to assess the presence and impact of phthalates in various environmental matrices.
Toxicology: Utilized in research to understand the toxicological effects of phthalates on human health and the environment
作用机制
Monohexyl phthalate-d4, like other phthalates, can act as an endocrine disruptor. It interferes with the normal functioning of the endocrine system by binding to hormone receptors and altering hormone synthesis, transport, and metabolism. This disruption can lead to various health effects, including reproductive and developmental issues .
相似化合物的比较
Similar Compounds
Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4): A deuterium-labeled phthalate ester used in similar applications as monohexyl phthalate-d4.
Mono-n-butyl phthalate-d4: Another stable isotope-labeled phthalate ester used for analytical purposes.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in mass spectrometry analysis. The presence of deuterium atoms allows for precise quantification and differentiation from non-labeled compounds, making it an invaluable tool in analytical chemistry .
属性
分子式 |
C14H18O4 |
|---|---|
分子量 |
254.31 g/mol |
IUPAC 名称 |
2,3,4,5-tetradeuterio-6-hexoxycarbonylbenzoic acid |
InChI |
InChI=1S/C14H18O4/c1-2-3-4-7-10-18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16)/i5D,6D,8D,9D |
InChI 键 |
XOSNGXNHDRYFEF-PKHQNOSGSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCC)[2H])[2H] |
规范 SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


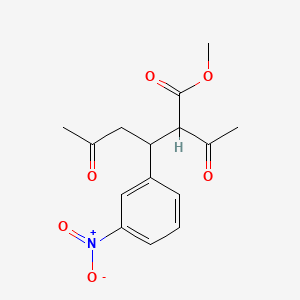
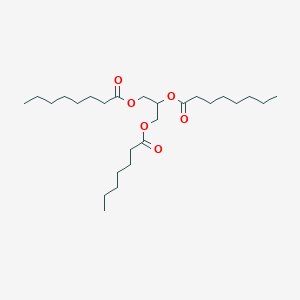
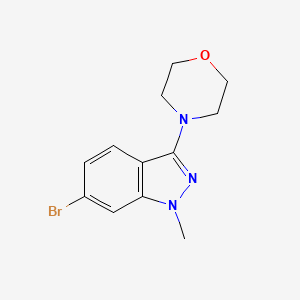
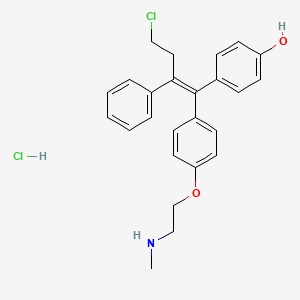
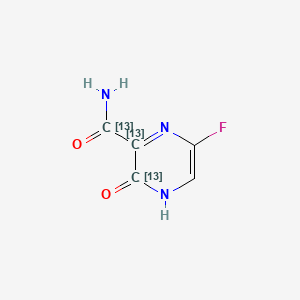
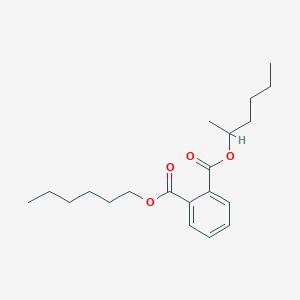
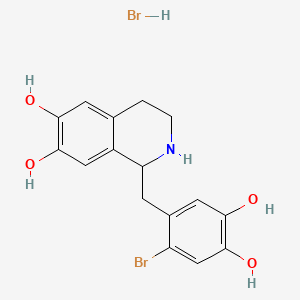
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)
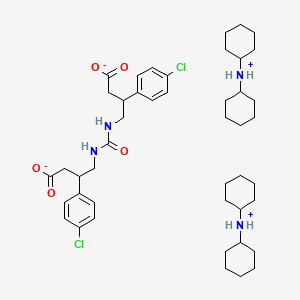
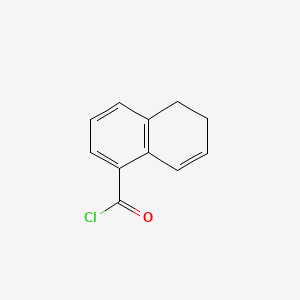
![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)
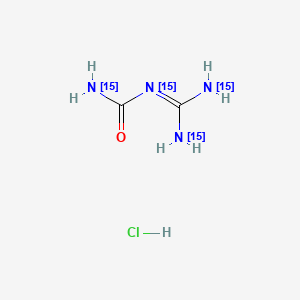
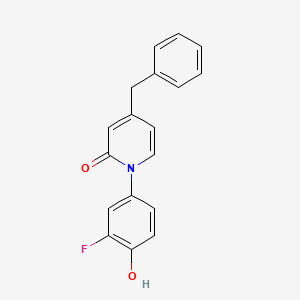
![(S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13843251.png)
